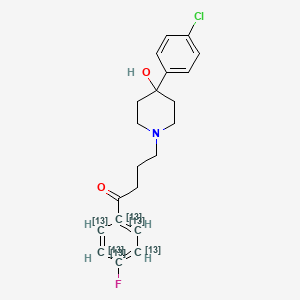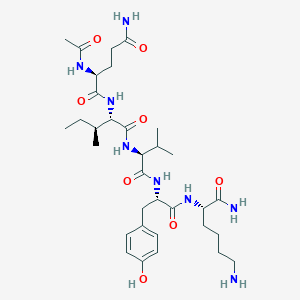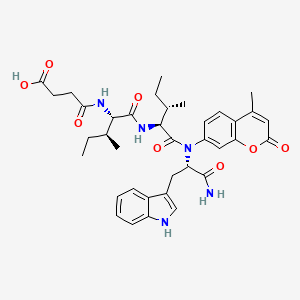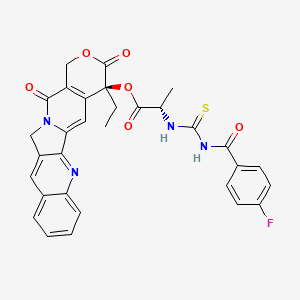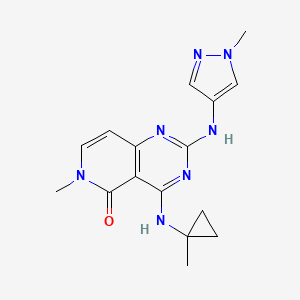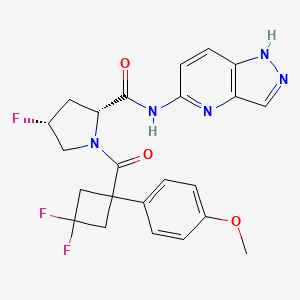
Ep300/CREBBP-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ep300/CREBBP-IN-4 is a small molecule inhibitor targeting the histone acetyltransferases E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins play crucial roles in regulating gene expression through acetylation of histones and non-histone proteins, making them significant in various biological processes and diseases, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures to ensure the compound meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ep300/CREBBP-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but generally involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Applications De Recherche Scientifique
Ep300/CREBBP-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetylation in gene regulation and chromatin remodeling.
Biology: Investigates the function of EP300 and CREBBP in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in treating cancers, particularly those with dysregulated histone acetylation.
Industry: Applied in drug discovery and development, serving as a lead compound for designing new inhibitors targeting histone acetyltransferases
Mécanisme D'action
Ep300/CREBBP-IN-4 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. This inhibition prevents the acetylation of histones and non-histone proteins, leading to altered gene expression and disrupted cellular processes. The compound specifically targets the bromodomain and histone acetyltransferase domains of EP300 and CREBBP, blocking their interaction with acetyl-CoA and substrate proteins .
Comparaison Avec Des Composés Similaires
Ep300/CREBBP-IN-4 is unique compared to other similar compounds due to its specific inhibitory activity and molecular structure. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with potent inhibitory effects on EP300/CREBBP.
CPI-1612: An aminopyridine-based inhibitor with high potency and bioavailability.
These compounds share similar targets but differ in their chemical structures, potencies, and pharmacokinetic properties, making this compound a valuable addition to the repertoire of EP300/CREBBP inhibitors .
Propriétés
Formule moléculaire |
C23H22F3N5O3 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1 |
Clé InChI |
TURGXTFEXLEVEN-RDTXWAMCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
SMILES canonique |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



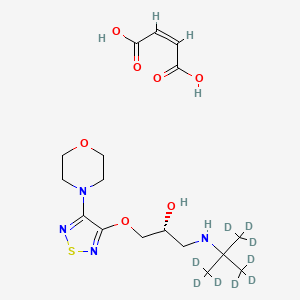

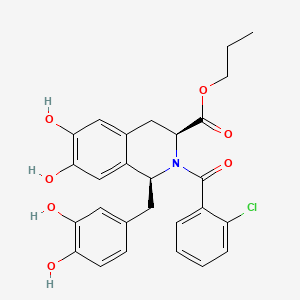
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
